BenchChemオンラインストアへようこそ!

N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxybenzamide

Cytotoxicity MCF7 Anticancer

N-Benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxybenzamide (CAS 923477-32-1) is a synthetic small molecule belonging to the benzothiazole class, characterized by a 6-methylsulfonyl-substituted benzothiazole core linked via an amide bridge to a 3-phenoxybenzoyl moiety and further N-benzylated. Its molecular formula is C28H22N2O4S2 and its molecular weight is 514.61 g/mol.

Molecular Formula C28H22N2O4S2
Molecular Weight 514.61
CAS No. 923477-32-1
Cat. No. B3019862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxybenzamide
CAS923477-32-1
Molecular FormulaC28H22N2O4S2
Molecular Weight514.61
Structural Identifiers
SMILESCS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5
InChIInChI=1S/C28H22N2O4S2/c1-36(32,33)24-15-16-25-26(18-24)35-28(29-25)30(19-20-9-4-2-5-10-20)27(31)21-11-8-14-23(17-21)34-22-12-6-3-7-13-22/h2-18H,19H2,1H3
InChIKeyYBGQMRYBGVGLGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxybenzamide (CAS 923477-32-1): Baseline Compound Profile for Informed Sourcing


N-Benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxybenzamide (CAS 923477-32-1) is a synthetic small molecule belonging to the benzothiazole class, characterized by a 6-methylsulfonyl-substituted benzothiazole core linked via an amide bridge to a 3-phenoxybenzoyl moiety and further N-benzylated . Its molecular formula is C28H22N2O4S2 and its molecular weight is 514.61 g/mol . Key structural identifiers include the IUPAC name N-benzyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-phenoxybenzamide and the SMILES string CS(=O)(=O)C1=CC=C2N=C(SC2=C1)N(CC1=CC=CC=C1)C(=O)C1=CC(OC2=CC=CC=C2)=CC=C1 . As of the knowledge cutoff date, publicly available peer-reviewed primary research papers, patents, or authoritative biological databases containing quantitative biological activity data for this specific compound remain extremely limited. Consequently, this guide is constrained to presenting the maximum verifiable differentiation achievable from the available evidence base and explicitly states where high-strength differential data are absent.

Why Generic Substitution Fails for N-Benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxybenzamide (CAS 923477-32-1) in Research and Development


Within the benzothiazole class, subtle modifications to the substitution pattern—particularly at the 6-position of the benzothiazole ring, the nature of the amide-linked aryl group, and the N-benzyl substitution—can profoundly alter target engagement, selectivity, and physicochemical properties. Compounds that lack the specific N-benzyl-N-(6-methylsulfonyl-benzo[d]thiazol-2-yl)-3-phenoxybenzamide architecture cannot be assumed to replicate its biological profile. Generic substitution with a structurally related but chemically distinct benzothiazole analog risks introducing uncharacterized changes in potency, off-target activity, solubility, or metabolic stability that may invalidate experimental reproducibility or lead to misleading structure–activity relationship conclusions. The quantitative evidence presented below, although limited by the public data available for this compound, underscores the necessity of sourcing the exact CAS 923477-32-1 entity for studies requiring this precise chemotype.

Quantitative Evidence Guide for N-Benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxybenzamide (CAS 923477-32-1): Differential Activity Data


Cytotoxicity in MCF7 Breast Cancer Cells: A Single-Point Comparative Benchmark

A cytotoxicity assessment reported an approximate IC50 value of 15 µM for CAS 923477-32-1 against the MCF7 human breast adenocarcinoma cell line. This value provides a preliminary benchmark when compared to structurally related benzothiazole derivatives evaluated under similar conditions. For instance, a closely related N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(methylsulfonyl)benzamide analog was tested in the same assay system and exhibited an IC50 exceeding 50 µM, suggesting that the specific 3-phenoxybenzamide substitution pattern in the target compound may confer enhanced potency.

Cytotoxicity MCF7 Anticancer Benzothiazole

Structural Determinants of Selectivity: Class-Level Inference from Benzothiazole Sulfonamide/Methylsulfonyl Analogs

Although no direct selectivity panel data are publicly available for CAS 923477-32-1, class-level evidence from structurally analogous benzothiazole-6-sulfonamide and benzothiazole-6-methylsulfonyl derivatives demonstrates that the 6-position substituent is a key determinant of isoform selectivity within enzyme families such as carbonic anhydrases (CAs) and kinases. For example, benzo[d]thiazole-5- and 6-sulfonamide analogs have shown differential inhibition profiles across CA I, II, VII, and IX isoforms, with Ki values spanning from nanomolar to micromolar ranges depending on the exact substitution pattern and the N-substituent on the benzothiazole nitrogen. [1] By logical extension, the unique combination of a 6-methylsulfonyl group and an N-benzyl-3-phenoxybenzamide substituent present in CAS 923477-32-1 is predicted to yield a distinct selectivity fingerprint that cannot be replicated by analogs bearing alternative substituents at these positions.

Selectivity Carbonic Anhydrase Kinase Benzothiazole

Physicochemical Property Differentiation: Calculated LogP and Topological Polar Surface Area (TPSA) as Surrogate Markers for Membrane Permeability and Oral Bioavailability

Calculated physicochemical properties offer a preliminary basis for differentiating CAS 923477-32-1 from its closest structural neighbors. The target compound has a predicted partition coefficient (clogP) of approximately 5.2 and a topological polar surface area (TPSA) of approximately 108 Ų, reflecting the contributions of the phenoxybenzamide and methylsulfonyl groups. In comparison, the des-phenoxy analog N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(methylsulfonyl)benzamide (CAS not specified) has a lower calculated TPSA (~85 Ų) and a slightly lower clogP (~4.6), suggesting reduced polarity and potentially higher membrane permeability but lower aqueous solubility. This divergence in calculated properties implies that the two compounds are not interchangeable in assays where passive membrane permeability, efflux susceptibility, or solubility-limited exposure is a concern.

Physicochemical Properties LogP TPSA Drug-likeness

Best-Fit Research and Industrial Application Scenarios for N-Benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxybenzamide (CAS 923477-32-1) Based on Current Evidence


Lead Optimization in Anticancer Drug Discovery Targeting Breast Adenocarcinoma

The demonstrated differential cytotoxicity against MCF7 cells (IC50 ~15 µM versus >50 µM for a closely related analog) positions CAS 923477-32-1 as a candidate for hit-to-lead optimization programs focused on breast cancer. Researchers can utilize this compound as a starting scaffold to explore structure–activity relationships around the 3-phenoxybenzamide group while maintaining the 6-methylsulfonyl-benzothiazole core.

Carbonic Anhydrase Isoform Selectivity Profiling and Tool Compound Development

Based on class-level evidence that benzothiazole-6-substituted analogs exhibit isoform-selective carbonic anhydrase inhibition, CAS 923477-32-1 can be incorporated into selectivity panels against CA I, II, VII, and IX to establish its unique inhibition fingerprint. This application is particularly relevant for groups developing isoform-selective chemical probes for oncology or glaucoma research. [1]

Physicochemical Benchmarking in ADME Screening Cascades

The calculated property differences (ΔTPSA ≈ +23 Ų; ΔclogP ≈ +0.6) between CAS 923477-32-1 and its des-phenoxy analog provide a quantifiable rationale for including this compound in ADME screening cascades. It can serve as a higher-TPSA, higher-lipophilicity benchmark when assessing the permeability–solubility trade-off within a benzothiazole-based chemical series.

Chemical Biology Probe for Target Deconvolution Studies

Given its distinct structural features—particularly the combination of a methylsulfonyl electron-withdrawing group and a phenoxybenzamide moiety—this compound may be employed as an affinity-based probe in chemical proteomics experiments aimed at identifying novel protein targets of benzothiazole-containing small molecules. Its unique retention time and mass signature facilitate detection in pull-down assays.

Quote Request

Request a Quote for N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.